![molecular formula C8H8N4S B1295689 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole CAS No. 13229-03-3](/img/structure/B1295689.png)
2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole
Overview
Description
2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole is a thiadiazole derivative . The molecule contains a total of 27 bonds, including 17 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 N hydrazine, and 1 sulfoxide .
Synthesis Analysis
The synthesis of 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole involves an efficient operationally simple and convenient green synthesis method . The synthesis method had been done towards a series of novel spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives, in ethanol at room temperature in green conditions, up to 90% yield .Molecular Structure Analysis
The molecular structure of 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole is represented by the formula C8H8N4S . The InChI code for the compound is 1S/C8H8N4S/c9-10-8-12-11-7(13-8)6-4-2-1-3-5-6/h1-5H,9H2,(H,10,12) .Physical And Chemical Properties Analysis
2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole has a molecular weight of 192.24 . It is a powder with a melting point of 178-179 degrees Celsius . The compound’s density at 25°C is 1.4020g/ml .Scientific Research Applications
Antifungal Applications
2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole has been found to have significant antifungal properties. In particular, it has shown promising inhibitory activity against the pathogenic C. albicans strain . This makes it a potential candidate for the development of new antifungal drugs.
Antibacterial Applications
This compound has also been studied for its antibacterial activity. It has been found to have an inhibitory effect on various bacteria strains such as Klebsiella pneumoniae and Staphylococcus hominis . This suggests that it could be used in the development of new antibacterial treatments.
Antitumor Activity
Research has indicated that 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole has promising antitumor activity against the human hepatocellular carcinoma cell line . This suggests that it could be a potential candidate for cancer treatment.
Antimycobacterial Activity
The compound has been found to have tuberculostatic properties. It has shown in vitro antibacterial activity against Mycobacterium tuberculosis H37Rv , which suggests its potential use in the treatment of tuberculosis .
Interaction with Bovine Serum Albumin
The compound has been studied for its binding interaction with bovine serum albumin . This interaction is important as it can influence the distribution and elimination of the compound in the body, which is crucial in drug design and development.
Synthesis of Biologically Active Molecules
2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole is an important precursor in various chemical reactions for the synthesis of biologically active molecules . This makes it a valuable compound in medicinal chemistry.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole is the P2X7 receptor (P2X7R) . P2X7R is a type of purinergic receptor for ATP, which plays a significant role in the immune system. It is involved in various cellular functions such as cytokine release, cell proliferation, apoptosis, and others .
Mode of Action
2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole interacts with its target, the P2X7R, by inhibiting its function . The compound binds to the receptor, preventing the normal action of ATP and thus inhibiting the receptor’s function. This results in a decrease in the downstream effects normally triggered by the activation of the P2X7R .
Biochemical Pathways
The inhibition of P2X7R by 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole affects several biochemical pathways. These include the regulation of cytokine release and cell proliferation . By inhibiting the P2X7R, the compound can potentially modulate these pathways, leading to various downstream effects.
Pharmacokinetics
The compound’s in vitro admet profile was found to be within acceptable ranges concerning metabolic stability and cytotoxicity . This suggests that the compound may have good bioavailability.
Result of Action
The molecular and cellular effects of 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole’s action include reduced P2X7R-mediated dye uptake and decreased IL-1β release . These effects are likely due to the compound’s inhibitory action on the P2X7R.
properties
IUPAC Name |
(5-phenyl-1,3,4-thiadiazol-2-yl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c9-10-8-12-11-7(13-8)6-4-2-1-3-5-6/h1-5H,9H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COYPLZXSHTZYFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20291458 | |
Record name | 2-hydrazinyl-5-phenyl-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20291458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole | |
CAS RN |
13229-03-3 | |
Record name | NSC75710 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75710 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-hydrazinyl-5-phenyl-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20291458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydrazinyl-5-phenyl-1,3,4-thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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